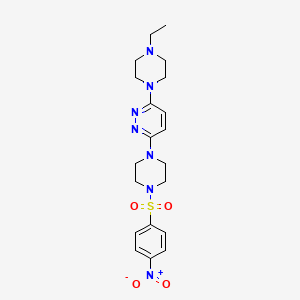

3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring dual piperazine substituents. The pyridazine core is substituted at positions 3 and 6 with 4-ethylpiperazine and 4-((4-nitrophenyl)sulfonyl)piperazine groups, respectively. The 4-nitrophenylsulfonyl moiety introduces strong electron-withdrawing properties, which may influence molecular reactivity, solubility, and binding interactions. This compound is structurally related to pharmacologically active pyridazines, such as those with anti-bacterial, anti-viral, and anti-platelet aggregation activities . Its synthesis likely involves nucleophilic substitution reactions between dichloropyridazine and substituted piperazines, as seen in analogous compounds .

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O4S/c1-2-23-9-11-24(12-10-23)19-7-8-20(22-21-19)25-13-15-26(16-14-25)32(30,31)18-5-3-17(4-6-18)27(28)29/h3-8H,2,9-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKRGMJZSBGCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure

The compound is characterized by a complex structure that includes piperazine and pyridazine moieties, which are known to exhibit various pharmacological properties. The presence of the 4-nitrophenyl sulfonyl group is particularly significant as it may contribute to the biological activity of the compound.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial growth and disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine was shown to significantly reduce cell viability at concentrations above 10 µM. The compound triggered caspase activation, indicating the induction of apoptosis.

Neuroprotective Effects

Emerging evidence suggests that piperazine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase activity has been noted, which could enhance cholinergic signaling in the brain.

The biological activity of 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is largely attributed to its ability to interact with various biological targets:

- Acetylcholinesterase Inhibition : Compounds with piperazine structures have been shown to inhibit this enzyme, which is crucial for neurotransmission.

- DNA Interaction : Some derivatives can intercalate into DNA, affecting replication and transcription processes.

- Enzyme Modulation : They may modulate the activity of key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of pyridazine derivatives functionalized with piperazine and sulfonyl groups. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

The 2-fluorophenyl group in introduces moderate electronegativity and lipophilicity, favoring membrane permeability.

Bioactivity Trends :

- Pyridazines with piperazine-sulfonyl motifs (e.g., ) are associated with diverse bioactivities, but specific data for the target compound are lacking.

- The ethylpiperazine substituent in the target compound may reduce metabolic degradation compared to bulkier groups (e.g., biphenylsulfonyl in ).

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , where dichloropyridazine reacts with substituted piperazines. However, the nitro group may necessitate protective strategies during synthesis.

Research Findings and Data Gaps

- Biological Data : Evidence for anti-bacterial or anti-viral activity is inferred from structural analogues but requires experimental validation .

Q & A

Q. What are the established synthetic routes for 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine?

The compound can be synthesized via sequential nucleophilic substitution reactions on the pyridazine core. For example, substituting chlorine atoms at the 3- and 6-positions of pyridazine with ethylpiperazine and 4-((4-nitrophenyl)sulfonyl)piperazine, respectively. Key intermediates may require protection/deprotection steps for reactive groups (e.g., sulfonamide formation) . Reaction conditions (solvent, temperature, catalysts) should be optimized to minimize side products, as seen in analogous pyridazine derivatives .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , ), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, NMR can confirm the presence of sulfonyl and nitrophenyl groups via characteristic shifts (e.g., ~135–150 ppm for aromatic carbons, ~55–60 ppm for piperazine N-CH) . Elemental analysis (C, H, N) should match theoretical values within 0.3% .

Q. What preliminary pharmacological activities are associated with structurally similar pyridazine derivatives?

Analogous 3-(piperazin-1-yl)pyridazines exhibit antiplatelet, antibacterial, and antiviral activities. For instance, derivatives with sulfonyl groups show enhanced metabolic stability and target affinity. Initial screening should include in vitro assays (e.g., platelet aggregation inhibition, microbial growth inhibition, or viral replication assays) .

Q. What safety precautions are critical when handling this compound in the lab?

Use PPE (gloves, lab coat, goggles) and respiratory protection (e.g., NIOSH-approved P95 masks) due to potential toxicity. Avoid exposure to heat/sparks, as nitro groups may pose explosive risks under extreme conditions. Store in a cool, dry environment with inert gas purging .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Focus on modifying the ethylpiperazine and sulfonylpiperazine substituents. For example:

- Replace the 4-nitrophenylsulfonyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability .

- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while monitoring activity retention via dose-response assays . Quantitative SAR (QSAR) models can predict bioactivity based on electronic and steric parameters .

Q. How should contradictory data on biological activity be addressed?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:

- Replicating experiments in multiple models (e.g., primary cells vs. immortalized lines).

- Purifying the compound via recrystallization or chromatography and re-testing.

- Validating target engagement using orthogonal methods (e.g., SPR for binding affinity) .

Q. What experimental designs are suitable for evaluating dose-dependent effects in vivo?

Use a randomized block design with split-plot arrangements to account for biological variability. For example:

- Main plots : Dose levels (low, medium, high).

- Subplots : Time points (acute vs. chronic exposure).

- Include positive/negative controls and blinded assessments to reduce bias .

Q. How can metabolic stability and pharmacokinetics (PK) be improved?

- Replace the nitro group with bioisosteres (e.g., cyano) to reduce toxicity while retaining electron-withdrawing effects.

- Introduce methyl groups on the piperazine ring to slow hepatic metabolism, as seen in analogs with enhanced half-lives .

- Use in vitro microsomal stability assays and LC-MS/MS for PK profiling .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Validation

| Technique | Expected Signals/Values | Reference |

|---|---|---|

| NMR | δ 8.2–8.5 ppm (nitrophenyl aromatic protons) | |

| NMR | δ 125–135 ppm (sulfonyl-linked aromatic carbons) | |

| HRMS | [M+H]: Calculated vs. Observed (±0.001 Da) |

Table 2: In Vitro Assay Recommendations for Initial Screening

| Assay Type | Protocol Highlights | Reference |

|---|---|---|

| Antiplatelet | ADP-induced aggregation in human PRP, IC | |

| Antibacterial | MIC against Gram-positive/negative strains | |

| Cytotoxicity | MTT assay in HEK293 or HepG2 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.